Formic acid-d2

Atmospheric Chemistry Mass Spectrometry Reaction Mechanisms

Formic acid-d2 (DCOOD, perdeuterioformic acid) is a fully deuterated isotopologue of formic acid belonging to the monocarboxylic acid class. It serves as a deuterated NMR solvent and a source of deuterium atoms in synthetic and mechanistic chemistry.

Molecular Formula CH2O2
Molecular Weight 48.038 g/mol
CAS No. 920-42-3
Cat. No. B032687
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFormic acid-d2
CAS920-42-3
SynonymsFormic Acid-d2;  Perdeuterioformic Acid-d2; 
Molecular FormulaCH2O2
Molecular Weight48.038 g/mol
Structural Identifiers
SMILESC(=O)O
InChIInChI=1S/CH2O2/c2-1-3/h1H,(H,2,3)/i1D/hD
InChIKeyBDAGIHXWWSANSR-PFUFQJKNSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Formic Acid-d2 (CAS 920-42-3): A Perdeuterated Carboxylic Acid for NMR Solvent & Isotopic Labeling Applications


Formic acid-d2 (DCOOD, perdeuterioformic acid) is a fully deuterated isotopologue of formic acid belonging to the monocarboxylic acid class. It serves as a deuterated NMR solvent and a source of deuterium atoms in synthetic and mechanistic chemistry . Key physical properties include a molecular weight of 48.04 g/mol, density of 1.273 g/mL at 25 °C, refractive index n20/D 1.369, melting point 8.2–8.4 °C, and boiling point 100.8 °C . The compound is available at isotopic purities of 98 atom % D or higher, typically as a 95 wt % solution in D2O .

Why Formic Acid-d2 Cannot Be Replaced by Unlabelled Formic Acid or Other Isotopologues in Critical Applications


Formic acid-d2 exhibits a unique combination of mass shift (M+2), altered vibrational coupling, and distinct ionization energetics that differentiate it from protio‑formic acid (HCOOH) and from positional isotopologues (HCOOD, DCOOH). Substituting HCOOH for DCOOD in a mass spectrometry tracer experiment would result in a signal overlapping with the analyte, nullifying the internal standard function [1]. In NMR spectroscopy, the absence of proton signals from the fully deuterated form eliminates solvent background interference, a capability not offered by HCOOH or singly deuterated analogs [2]. In mechanistic studies, the hydroxyl‑group deuteration in DCOOD specifically destroys C–O stretch‑to‑torsion mode coupling, an effect absent in the carboxyl‑deuterated DCOOH isomer [3].

Quantitative Differentiation Evidence for Formic Acid-d2 vs. Protio‑Formic Acid and Isotopologue Comparators


Mass Spectrometric Product Differentiation: DCOOD vs. HCOOH in Criegee Intermediate Catalysis

In the formic acid-catalyzed isomerization of methyl vinyl ketone oxide (MVK-oxide), protio‑formic acid (HCOOH) transfers an H atom to yield hydroperoxybutadiene (HPBD) at m/z 86, whereas perdeuterated formic acid (DCOOD) transfers a D atom to yield partially deuterated HPBD (DPBD) at m/z 87, a distinct mass detected by multiplexed photoionization mass spectrometry [1]. The photoionization threshold for DPBD is additionally resolved from that of HPBD, providing a second analytical dimension of differentiation [1].

Atmospheric Chemistry Mass Spectrometry Reaction Mechanisms

Vibrational Mode Decoupling: DCOOD vs. HCOOH, HCOOD, and DCOOH in Intramolecular Vibrational Redistribution

Full‑dimensional quantum dynamics simulations show that in protio‑formic acid (HCOOH) the bright C–O stretch vibrational mode is coupled to the out‑of‑plane torsion mode, a coupling exploitable for laser‑induced trans‑to‑cis isomerization. Deuteration at the hydroxyl group (in HCOOD and DCOOD) destroys this C–O stretch‑to‑torsion coupling, while deuteration at the carboxyl position (DCOOH) leaves the coupling intact (little to no effect) [1].

Physical Chemistry Vibrational Spectroscopy Isotope Effects

Second Ionization Energy Shift: DCOOD Exhibits a Lower Ionization Energy than HCOOH

He I photoelectron spectroscopy resolves the second ionization energies of the formic acid isotopologues. DCOOD displays two second ionization energy values of 11.335 ± 0.002 eV and 12.380 ± 0.002 eV, while HCOOH exhibits a second ionization energy of 12.378 ± 0.002 eV [1]. The 1.04 eV lower‑lying second ionization channel in DCOOD reflects the isotopic shift in the cationic state vibrational structure and can be assigned only by direct isotopologue comparison.

Photoelectron Spectroscopy Ionization Energetics Astrochemistry

Deuterium Incorporation Efficiency in Synthesis: DCOOD vs. HCOOH for N‑Monodeuteriomethyl Piperidines

In a flow electrochemistry‑enabled synthesis, formic acid‑d2 reacts with unlabelled formaldehyde via the Eschweiler–Clarke reaction to install a N‑monodeuteriomethyl (–CH2D) group on 2‑substituted piperidines [1]. Using protio‑formic acid under identical conditions would yield an unlabelled –CH3 group, losing the small isotropic proton chemical shift difference (Δδ) that is essential for investigating long‑lived nuclear spin states in solution NMR [1]. The isotopic purity of the installed –CH2D group directly reflects the atom % D of the formic acid‑d2 starting material (≥98 atom % D) .

Deuterium Labeling Synthetic Chemistry NMR Spin Physics

pKa Shift of Deuterated vs. Non‑Deuterated Formic Acid in D2O‑Based NMR Buffers

Comparative titration measurements demonstrate that deuterated formic acid exhibits a measurable pKa shift relative to non‑deuterated formic acid when dissolved in D2O, owing to the different ionization constant of D2O (1.95 × 10^−15) compared to H2O [1]. This shift must be quantitatively accounted for when formic acid‑d2 is used as an NMR buffer component, as pH* (the apparent pH in D2O) directly affects protein conformational equilibria in structural biology experiments [1].

NMR Spectroscopy Buffer Chemistry Structural Biology

NMR Background Elimination: DCOOD Provides a 1H‑Silent Solvent Environment vs. HCOOH

When used as a solvent or additive for NMR profiling of amino metabolites in biofluids, formic acid‑d2 (DCOOD) introduces no 1H NMR signals into the spectrum, in contrast to protio‑formic acid (HCOOH) which contributes a sharp singlet at δ ~8.0–8.2 ppm (aldehyde proton) and a broad carboxylic acid signal at δ ~11–12 ppm that can overlap with metabolite resonances [1]. The 13C‑tagging method using labeled formic acid achieves high sensitivity and excellent resolution for 1H–13C 2D NMR; when the deuterated variant is employed, the proton channel background is eliminated, improving signal‑to‑noise ratio without spectral subtraction artifacts [1].

NMR Metabolomics Biofluid Profiling Spectral Simplification

High‑Value Application Scenarios for Formic Acid-d2 Based on Quantitative Differentiation Evidence


Atmospheric Chemistry Mechanistic Studies Using Deuterium Atom Transfer Tracking

In gas‑phase ozonolysis studies of isoprene, formic acid‑d2 serves as a catalyst whose deuterium atom migration can be distinguished from hydrogen atom transfer by the m/z +1 shift of the hydroperoxide product in mass spectrometry. This enables unambiguous identification of the acid‑catalyzed isomerization pathway vs. bimolecular adduct formation, as demonstrated for MVK‑oxide at 298 K and 10 torr [1].

Synthesis of Deuterium‑Labeled Pharmaceuticals and NMR Spin‑Physics Probes

Formic acid‑d2 is the reagent of choice for installing N‑monodeuteriomethyl (–CH2D) groups via the Eschweiler–Clarke reaction in continuous‑flow electrochemical cells. The resulting monodeuterated products exhibit small isotropic 1H chemical shift differences essential for studying long‑lived nuclear spin states, an application where protio‑formic acid or singly deuterated isotopologues do not deliver the required isotopic pattern [1].

NMR Metabolomics of Biofluids with Enhanced Spectral Clarity

When combined with 13C‑tagging strategies for amino metabolites, formic acid‑d2 provides a completely 1H‑silent reaction medium that eliminates solvent‑derived proton signals without solvent suppression pulse sequences. This allows quantitative 1H–13C 2D NMR profiling of low‑concentration metabolites in urine and serum with improved signal‑to‑noise ratio [1].

High‑Resolution Photoelectron Spectroscopy of Isotopologue‑Specific Cationic States

The 1.04 eV difference in second ionization energy between DCOOD (11.335 eV) and HCOOH (12.378 eV) provides a spectroscopic handle for assigning vibrational structure in cationic states of formic acid. This is critical for astrochemical models that require isotopologue‑resolved photoionization cross sections [1].

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